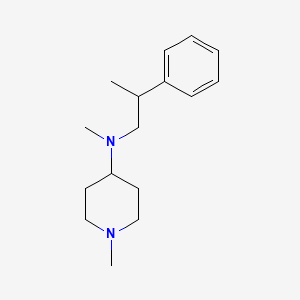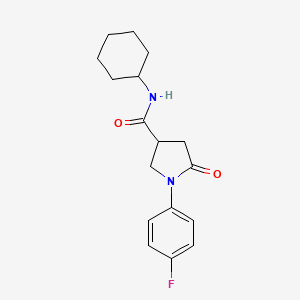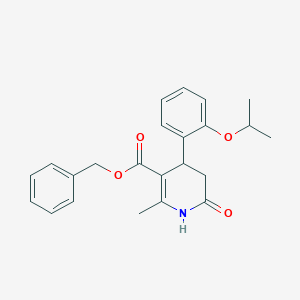
N,1-dimethyl-N-(2-phenylpropyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-N-(2-phenylpropyl)-4-piperidinamine, commonly known as Fentanyl, is a synthetic opioid that has been used clinically for pain management since the 1960s. Fentanyl is a potent analgesic that is approximately 50-100 times more potent than morphine. Due to its high potency, Fentanyl has been used in the treatment of chronic pain, breakthrough pain, and cancer pain. In addition, Fentanyl has been used as an anesthetic agent in surgery and as a sedative for patients on mechanical ventilation.
作用機序
Fentanyl acts on the mu-opioid receptors in the brain and spinal cord to produce its analgesic effects. Fentanyl binds to these receptors, which leads to a decrease in the release of neurotransmitters such as substance P and glutamate. This inhibition of neurotransmitter release leads to a decrease in pain sensation.
Biochemical and Physiological Effects
Fentanyl has several biochemical and physiological effects. Fentanyl causes a decrease in heart rate, blood pressure, and respiratory rate. In addition, Fentanyl can cause sedation, euphoria, and a sense of well-being. Fentanyl can also cause nausea, vomiting, and constipation.
実験室実験の利点と制限
Fentanyl has several advantages and limitations for lab experiments. One advantage is that Fentanyl is a potent analgesic, which makes it useful for studying pain pathways and pain management. Another advantage is that Fentanyl has a short half-life, which allows for rapid onset and offset of its effects. However, one limitation is that Fentanyl can be difficult to handle due to its high potency and potential for toxicity.
将来の方向性
There are several future directions for the study of Fentanyl. One direction is to develop new formulations of Fentanyl that are less prone to abuse and diversion. Another direction is to explore the use of Fentanyl in the treatment of neuropathic pain. Additionally, there is a need for further research on the long-term effects of Fentanyl use, particularly in patients with chronic pain conditions. Finally, there is a need for further research on the potential for Fentanyl to cause addiction and dependence.
合成法
The synthesis of Fentanyl involves the reaction of N-phenethyl-4-piperidone with aniline in the presence of sodium borohydride. The resulting product is then treated with N,N-dimethylformamide dimethyl acetal to yield N,1-dimethyl-N-(2-phenylethyl)-4-piperidinamine. This intermediate product is then reacted with propionyl chloride to produce Fentanyl.
科学的研究の応用
Fentanyl has been extensively studied for its analgesic properties. Studies have shown that Fentanyl is effective in the treatment of acute and chronic pain, including cancer pain. In addition, Fentanyl has been used in the management of breakthrough pain in patients with chronic pain conditions.
特性
IUPAC Name |
N,1-dimethyl-N-(2-phenylpropyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-14(15-7-5-4-6-8-15)13-18(3)16-9-11-17(2)12-10-16/h4-8,14,16H,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEARZNGDLMHQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1CCN(CC1)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N,1-dimethyl-N-(2-phenylpropyl)-4-piperidinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)



![1-(4-ethoxyphenyl)-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084871.png)


![2-iodo-6-methoxy-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5084885.png)
![2-(allylthio)-3-benzyl-5-cyclohexyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5084887.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5084903.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B5084915.png)